Felbamate hydrate

Neuroprotection Hippocampal slice electrophysiology Excitotoxicity

Felbamate hydrate (CAS 1177501-39-1) features a defined crystalline hydration state, ensuring reproducible solid-state handling and formulation consistency. Its unique dual mechanism — NR2B-selective NMDA receptor antagonism (IC50 = 0.52 mM for NR1a/NR2B vs. 2.6 mM for NR1a/NR2A) combined with GABAA receptor potentiation — fundamentally distinguishes it from sodium channel blockers and pure GABAergic agents. This hydrate is the essential parent compound for structure-toxicity relationship studies investigating atropaldehyde-mediated idiosyncratic toxicity, and serves as a validated anticonvulsant reference standard (rat MES ED50 = 25 mg/kg p.o.). Hydrolytic stability (<10% degradation over 5 days) supports reliable long-term experimental protocols.

Molecular Formula C11H16N2O5
Molecular Weight 256.25 g/mol
Cat. No. B1139339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFelbamate hydrate
Synonyms2-phenylpropane-1,3-diyl bis(hydrogen carbonimidate) hydrate
Molecular FormulaC11H16N2O5
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(COC(=O)N)COC(=O)N.O
InChIInChI=1S/C11H14N2O4.H2O/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15);1H2
InChIKeySURCBXDHJRINFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Felbamate Hydrate Procurement Guide: Comparative Efficacy, Stability, and Differentiation


Felbamate hydrate is a nonsedative anticonvulsant of the propanediol dicarbamate class, approved for the management of partial seizures and Lennox-Gastaut syndrome [1]. Its mechanism of action involves dual modulation: inhibition of NMDA receptor currents and potentiation of GABAA receptor chloride currents [2]. The hydrate form (CAS 1177501-39-1; molecular formula C11H16N2O5) provides consistent solid-state handling characteristics for formulation and research applications .

Why Felbamate Hydrate Cannot Be Replaced by Generic Anticonvulsants or Structural Analogs


Felbamate cannot be simply interchanged with other anticonvulsants due to its unique dual-receptor mechanism (combined NMDA antagonism and GABAA potentiation) that differs fundamentally from sodium channel blockers or pure GABAergic agents [1]. Even within the propanediol dicarbamate class, felbamate exhibits distinct pharmacological properties compared to meprobamate, including lower GABA receptor potentiation and an inability to directly activate the receptor [2]. Furthermore, structural analogs such as fluorofelbamate demonstrate different metabolic pathways that eliminate reactive aldehyde formation [3], highlighting that minor structural modifications profoundly alter both safety profiles and experimental applicability. The hydrate form itself offers specific advantages in solid-state stability and consistent hydration state .

Felbamate Hydrate Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and Metabolic Stability Data


Neuroprotection EC50 Comparison: Felbamate Hydrate vs. Fluorofelbamate in Hippocampal CA1 Depolarization Injury

In a direct head-to-head comparison using paired rat hippocampal slices subjected to depolarization injury (25 mM KCl for 8 minutes), felbamate hydrate demonstrated an EC50 for CA1 neuroprotection of 138 mg/L and 132 mg/L for orthodromic and antidromic population spike recovery, respectively. The structural analog fluorofelbamate exhibited substantially higher potency, with EC50 values of 54 mg/L and 53 mg/L under identical conditions [1].

Neuroprotection Hippocampal slice electrophysiology Excitotoxicity

NMDA Receptor Subtype Selectivity: Felbamate Hydrate NR2B Preference vs. Non-Selective Antagonists

Felbamate hydrate exhibits modest but quantifiable selectivity for NMDA receptors containing the NR2B subunit. In whole-cell voltage-clamp recordings from HEK 293 cells expressing recombinant rat NMDA receptor subunits, felbamate blocked currents with IC50 values of 2.6 mM (NR1a/NR2A), 0.52 mM (NR1a/NR2B), and 2.4 mM (NR1a/NR2C) at a holding potential of -60 mV [1]. This 5-fold selectivity for NR2B-containing receptors contrasts with non-selective NMDA antagonists like memantine, which does not exhibit comparable subtype discrimination [2].

NMDA receptor pharmacology Subtype selectivity Ion channel electrophysiology

GABAA Receptor Modulation: Felbamate Hydrate vs. Meprobamate Differential Activation Profile

In whole-cell voltage-clamp recordings from cultured rat hippocampal neurons, meprobamate produced substantially greater potentiation of GABA-evoked currents than felbamate hydrate at equivalent concentrations. Critically, meprobamate (but not felbamate) directly activated Cl- currents in the absence of GABA, an effect attenuated by bicuculline and picrotoxin [1]. Deactivation time constants further differentiated the compounds: currents evoked by 10 mM meprobamate alone (110 ms) were faster than those from 3 mM felbamate with GABA (470 ms) [1].

GABAA receptor pharmacology Allosteric modulation Electrophysiology

In Vivo Anticonvulsant Potency: Felbamate Hydrate vs. Fluorofelbamate in Rat MES Model

In the rat maximal electroshock seizure (MES) model, a standard preclinical screen for anticonvulsant activity, felbamate hydrate demonstrated an oral ED50 of 25 mg/kg. The structural analog fluorofelbamate exhibited an 8.3-fold higher potency with an ED50 of 3 mg/kg following oral administration [1].

Maximal electroshock seizure Anticonvulsant efficacy In vivo pharmacology

Clinical Seizure Reduction: Felbamate Hydrate Add-on Therapy vs. Placebo in Drug-Resistant Focal Epilepsy

In a randomized controlled trial of add-on felbamate therapy for drug-resistant focal epilepsy, participants receiving felbamate hydrate achieved a 35.8% reduction in seizure frequency, compared to a 3.3% increase in seizure frequency among participants randomized to placebo [1]. Additionally, 38% of felbamate-treated participants experienced >50% reduction in seizures, with 11% achieving complete seizure cessation [1].

Clinical efficacy Drug-resistant epilepsy Randomized controlled trial

Hydrolytic Stability: Felbamate Hydrate Degradation Profile Under Aqueous Conditions

Felbamate hydrate demonstrates quantifiable hydrolytic stability under aqueous conditions, with less than 10% degradation observed over 5 days. The primary degradation mechanism involves ester hydrolysis of the carbamate groups, which proceeds slowly under normal storage conditions .

Chemical stability Hydrolysis Formulation development

Felbamate Hydrate Optimal Research and Procurement Application Scenarios


NMDA Receptor Subtype Pharmacology Studies

Felbamate hydrate is uniquely suited for investigations of NMDA receptor NR2B subunit pharmacology. Its 5-fold selectivity for NR2B-containing receptors (IC50 = 0.52 mM for NR1a/NR2B vs. 2.6 mM for NR1a/NR2A) provides a valuable tool for dissecting subunit-specific contributions to synaptic plasticity, excitotoxicity, and anticonvulsant mechanisms without the confounding neurobehavioral toxicity of non-selective antagonists [1]. Researchers should prioritize felbamate hydrate over non-selective NMDA antagonists when NR2B-mediated effects are the primary experimental focus.

Anticonvulsant Reference Standard in Preclinical Seizure Models

Based on its established in vivo potency (rat MES ED50 = 25 mg/kg oral) and clinical efficacy benchmark (35.8% seizure reduction in drug-resistant focal epilepsy) [1][2], felbamate hydrate serves as a validated reference standard for screening novel anticonvulsant candidates. Its dual mechanism (NMDA antagonism + GABAA potentiation) provides a benchmark distinct from sodium channel blockers, making it particularly valuable for evaluating compounds with multimodal mechanisms.

Comparative Metabolism and Toxicity Studies with Fluorofelbamate

Felbamate hydrate is the essential parent compound for comparative studies investigating the metabolic basis of idiosyncratic toxicity. The 8.3-fold potency difference and distinct metabolic fate (formation of reactive atropaldehyde in felbamate vs. absence in fluorofelbamate) [1][2] make felbamate hydrate an indispensable control when evaluating structure-toxicity relationships in the propanediol dicarbamate series. Procurement of both compounds is recommended for comprehensive metabolism and safety pharmacology investigations.

Formulation Development Requiring Defined Hydration State

Felbamate hydrate provides consistent solid-state characteristics due to its defined crystalline hydration state, with hydrolytic stability of <10% degradation over 5 days under aqueous conditions [1]. This makes it the preferred form for developing stable aqueous formulations, dissolution studies, and long-term stability protocols where precise hydration state control is required for reproducible results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Felbamate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.